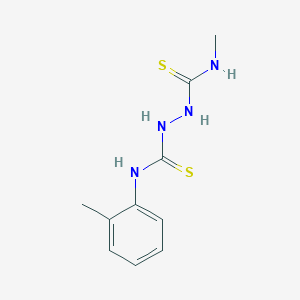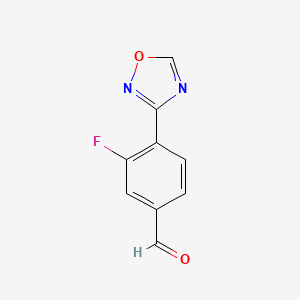![molecular formula C32H18N4O5 B12456541 2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12456541.png)
2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-[(3-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of naphthoimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthoimidazole core, a phenyl group, and a nitrobenzoyl group, making it a unique and interesting molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the naphthoimidazole core, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods. Finally, the nitrobenzoyl group is added through a nitration reaction, using concentrated nitric acid and sulfuric acid as reagents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. It may also interact with DNA, causing damage to cancer cells and preventing their growth.
類似化合物との比較
Similar Compounds
2-Substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones: These compounds have similar naphthoimidazole cores but differ in their substituents.
1-alkyl-2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione: These compounds have alkyl and methyl groups instead of the phenyl and nitrobenzoyl groups.
Uniqueness
2-(4-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YL}PHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C32H18N4O5 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC名 |
2-[4-(1H-benzo[f]benzimidazol-2-yl)phenyl]-5-(3-nitrobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C32H18N4O5/c37-29(21-6-3-7-24(14-21)36(40)41)22-10-13-25-26(15-22)32(39)35(31(25)38)23-11-8-18(9-12-23)30-33-27-16-19-4-1-2-5-20(19)17-28(27)34-30/h1-17H,(H,33,34) |
InChIキー |
ZGGGVRWBQFLYBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)C7=CC(=CC=C7)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)


![(1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12456477.png)
![[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B12456486.png)
![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
methanol](/img/structure/B12456494.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![N~2~-(5-chloro-2-methylphenyl)-N-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12456507.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
![2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B12456517.png)


